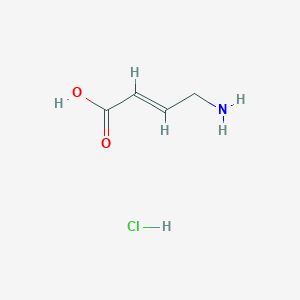

4-Aminocrotonic Acid Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-4-aminobut-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-2-4(6)7;/h1-2H,3,5H2,(H,6,7);1H/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNDYIQICTUCOY-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126899-84-9 | |

| Record name | (2E)-4-aminobut-2-enoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Aminocrotonic Acid Hydrochloride

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the adult central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition. Its analogues are of significant interest in neuropharmacology for their potential to modulate GABAergic neurotransmission. 4-Aminocrotonic acid, a conformationally restricted analogue of GABA, exists as two distinct geometric isomers: cis-4-aminocrotonic acid (CACA) and trans-4-aminocrotonic acid (TACA). These isomers exhibit markedly different pharmacological profiles, providing valuable tools for dissecting the function of GABA receptor subtypes and related proteins. This technical guide elucidates the multifaceted mechanism of action of 4-aminocrotonic acid, focusing on the distinct activities of its cis and trans isomers at GABA receptors, transporters, and metabolic enzymes.

Pharmacodynamics at GABA Receptors

The primary mechanism of action for 4-aminocrotonic acid involves direct interaction with ionotropic GABA receptors. However, the specific receptor subtype targeted and the nature of the interaction depend critically on the molecule's conformation.

Cis-4-Aminocrotonic Acid (CACA): A Selective GABA-C Receptor Agonist

The folded conformation of CACA grants it a high degree of selectivity for the GABA-C (now classified as GABA-A-ρ) receptor subtype.[1]

-

Receptor Selectivity: CACA is a potent partial agonist at GABA-C receptors, while showing negligible activity at the more common GABA-A and GABA-B receptor subtypes.[2] This selectivity makes CACA an invaluable pharmacological tool for isolating and studying GABA-C receptor function.

-

Downstream Signaling: Upon binding to the GABA-C receptor, CACA induces a conformational change that opens the integral chloride (Cl⁻) ion channel.[3] The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and firing rate. This action is antagonized by the GABA-C specific antagonist TPMPA and the general chloride channel blocker picrotoxin.[3] This specific signaling cascade has been demonstrated to produce peripheral antinociceptive (pain-relieving) effects.[3]

Trans-4-Aminocrotonic Acid (TACA): A Broad-Spectrum GABA Agonist

In contrast to the selective action of CACA, the extended conformation of TACA allows it to act as a potent agonist at both GABA-A and GABA-C receptors.[1][4]

-

Dual Receptor Agonism: TACA's ability to activate both major classes of ionotropic GABA receptors results in a more generalized potentiation of inhibitory neurotransmission compared to CACA.[5] Studies have shown TACA to be more potent than GABA itself at activating GABA-A receptors on certain neurons.[6]

-

Proconvulsant Activity: Paradoxically, despite being a GABA receptor agonist, TACA has demonstrated proconvulsant effects in some animal models, significantly decreasing the electroconvulsive threshold.[7] This suggests a complex interplay between its multiple targets, including potential off-target effects or complex network-level consequences of widespread GABAergic activation.

Interaction with GABA Transporters (GATs)

Beyond direct receptor activation, TACA's mechanism involves the modulation of synaptic GABA levels through interaction with GABA transporters (GATs). GATs are crucial for terminating GABAergic signals by removing GABA from the synaptic cleft.

-

Competitive Inhibition: TACA is a potent competitive inhibitor of GABA uptake.[4] In neocortical neurons, the trans-isomer completely inhibits GABA uptake, while the cis-isomer shows only weak inhibitory activity.[8] By competing with GABA for binding to GATs, TACA effectively increases the concentration and residence time of GABA in the synapse, thereby prolonging inhibitory signaling.

Enzymatic Metabolism by GABA Transaminase (GABA-T)

The final key component of TACA's mechanism of action is its role as a substrate for the primary GABA-degrading enzyme, GABA transaminase (GABA-T).

-

Substrate for GABA-T: TACA is recognized and metabolized by GABA-T.[4][5] This enzyme catalyzes the transfer of the amino group from GABA (or in this case, TACA) to α-ketoglutarate, producing succinate semialdehyde and glutamate.[9] By acting as a substrate, TACA can influence the metabolic flux of the GABA shunt. Its interaction with GABA-T is a critical consideration, as inhibition of this enzyme is a therapeutic strategy for increasing overall brain GABA levels.

References

- 1. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of chloride channel coupled GABA(C) receptors in the peripheral antinociceptive effect induced by GABA(C) receptor agonist cis-4-aminocrotonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TACA | GABAA Receptors | Tocris Bioscience [tocris.com]

- 6. Conformational specificity of GABA binding to the presynaptic GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TACA | CAS:38090-53-8 | GABA uptake inhibitor. Also GABAA agonist and substrate for GABA-T | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]

The Biological Effects of 4-Aminocrotonic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects of 4-Aminocrotonic Acid Hydrochloride, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). 4-Aminocrotonic acid exists as two distinct geometric isomers, cis-4-aminocrotonic acid (CACA) and trans-4-aminocrotonic acid (TACA), each possessing unique pharmacological profiles that make them valuable tools in neuroscience research. This document details their mechanisms of action, receptor specificity, physiological effects, and the experimental methodologies used to elucidate these properties.

Introduction to 4-Aminocrotonic Acid

4-Aminocrotonic acid and its isomers serve as important pharmacological probes for dissecting the function of the GABAergic system. Unlike the flexible GABA molecule, the unsaturated carbon-carbon bond in 4-aminocrotonic acid restricts its conformation, leading to selective interactions with different subtypes of GABA receptors.[1] The hydrochloride salt form is commonly used in research to improve the compound's solubility and stability.

-

cis-4-Aminocrotonic Acid (CACA): This isomer is recognized as a selective partial agonist for the GABAC receptor (now classified as the GABAA-ρ receptor).[2] It exhibits minimal to no activity at GABAA and GABAB receptors.[3]

-

trans-4-Aminocrotonic Acid (TACA): In contrast, TACA is a potent agonist at both GABAA and GABAC receptors.[4] Additionally, it functions as an inhibitor of GABA uptake.[4]

Mechanism of Action and Signaling Pathways

The biological effects of 4-aminocrotonic acid isomers are primarily mediated through their interaction with ionotropic GABA receptors (GABAA and GABAC). These receptors are ligand-gated chloride ion channels. Upon agonist binding, the channel opens, allowing an influx of chloride ions (Cl-) into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Below are diagrams illustrating the signaling pathways activated by CACA and TACA.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of CACA and TACA with their biological targets.

Table 1: Receptor Binding and Agonist Activity

| Compound | Receptor | Assay Type | Species | Preparation | Value | Units | Reference |

| TACA | GABAC | Binding (KD) | - | - | 0.6 | µM | [4][5] |

| TACA | GABAC (ρ1) | Electrophysiology (EC50) | Human | Xenopus oocytes | 0.4 | µM | [4] |

| CACA | GABAC | Electrophysiology (EC50) | - | Retinal neurons | ~1 | µM | [6] |

Table 2: GABA Uptake Inhibition

| Compound | Assay Type | Preparation | Value (IC50) | Units | Reference |

| TACA | [3H]GABA uptake | Rat brain slices | Potent competitive inhibitor | - | [4] |

| CACA | [3H]GABA uptake | Neocortical neurons | 25% inhibition at highest conc. | - | [7] |

Physiological Effects

Antinociception

cis-4-Aminocrotonic acid has demonstrated peripheral antinociceptive (pain-relieving) effects. Local administration of CACA into the paw of a rat model of inflammatory pain produced a dose-dependent reduction in pain sensitivity.[8] This effect was shown to be mediated by the activation of peripheral GABAC receptors coupled to chloride channels.[8]

Proconvulsant Activity

trans-4-Aminocrotonic acid has been shown to exhibit proconvulsant action in an electroconvulsive threshold test in mice.[9] This effect is likely due to its potent agonism at GABAA receptors, as excessive activation of these receptors can paradoxically lead to network excitability under certain conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 4-aminocrotonic acid are provided below.

Paw Pressure Test (Randall-Selitto Test) for Antinociception

This method is used to assess mechanical nociceptive thresholds in rodents.

Objective: To quantify the antinociceptive effect of a compound by measuring the withdrawal threshold to a gradually increasing mechanical stimulus.

Methodology:

-

Animal Acclimation: Rodents are habituated to the testing apparatus to minimize stress-induced variability.[10]

-

Baseline Measurement: A baseline paw withdrawal threshold is determined before drug administration.

-

Apparatus: An electronic pressure-meter with a probe tip is applied to the plantar surface of the hind paw.[11][12]

-

Stimulus Application: A constantly increasing pressure is applied to the paw.[10]

-

Endpoint: The pressure at which the animal withdraws its paw is recorded as the withdrawal latency or threshold.[9]

-

Drug Administration: CACA is administered locally into the paw.[8]

-

Post-treatment Measurement: Paw withdrawal thresholds are measured at various time points after drug administration to determine the time course and magnitude of the antinociceptive effect.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through receptor channels in response to an agonist.

Objective: To characterize the functional properties of GABA receptors and their response to CACA and TACA.

Methodology:

-

Cell Preparation: Xenopus oocytes or cultured neurons (e.g., HEK293 cells) expressing the GABA receptor subunits of interest are used.[13]

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.[13]

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.[14]

-

Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -60 mV) by a voltage-clamp amplifier.[13]

-

Agonist Application: A solution containing a known concentration of CACA or TACA is rapidly perfused over the cell.[13]

-

Current Recording: The current that flows across the membrane in response to the agonist is recorded. This current is directly proportional to the number of opened ion channels.

-

Data Analysis: Dose-response curves are generated by applying a range of agonist concentrations to determine the EC50.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Kd or Ki) of CACA and TACA for GABA receptors.

Methodology:

-

Membrane Preparation: Brain tissue or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[7]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]muscimol for GABAA receptors) and varying concentrations of the unlabeled test compound (CACA or TACA).[3]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.[7]

-

Quantification: The amount of radioactivity trapped on the filter (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated to calculate the IC50 of the test compound, which can then be converted to the inhibition constant (Ki).

Conclusion

This compound, through its isomers CACA and TACA, provides invaluable pharmacological tools for the investigation of the GABAergic system. Their distinct receptor selectivities allow for the differential study of GABAA and GABAC receptor function. The biological effects, ranging from peripheral antinociception to central proconvulsant activities, underscore the diverse roles of GABA receptor subtypes in the nervous system. The experimental protocols detailed herein provide a framework for the continued exploration of these and other GABAergic compounds in neuroscience and drug development.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GABAC Receptors [sigmaaldrich.com]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An electronic pressure-meter nociception paw test for mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Whole-cell patch-clamp recordings [bio-protocol.org]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

4-Aminocrotonic Acid Hydrochloride: A Technical Guide to its Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocrotonic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been a pivotal tool in neuroscience research for decades. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to 4-aminocrotonic acid hydrochloride. It details the distinct pharmacological profiles of its geometric isomers, cis-4-aminocrotonic acid (CACA) and trans-4-aminocrotonic acid (TACA), and their differential activities at GABA receptor subtypes. This document summarizes quantitative data, outlines experimental methodologies, and presents critical signaling pathways and experimental workflows through detailed diagrams to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction and Historical Perspective

The scientific journey of 4-aminocrotonic acid is rooted in the quest to understand the precise conformations that GABA adopts when interacting with its various receptor subtypes. By introducing a double bond into the carbon backbone of GABA, the molecule's flexibility is limited, providing researchers with rigid isomers to probe the structural requirements of GABA receptors.

Early investigations into the synthesis and neuropharmacological activity of unsaturated amino acids paved the way for the exploration of 4-aminocrotonic acid. A landmark publication by Johnston and colleagues in 1975 described the synthesis of both cis- and trans-4-aminocrotonic acid, establishing them as valuable pharmacological tools.[1][2] This pioneering work demonstrated that these isomers exhibited distinct effects on GABA-mediated neurotransmission, laying the groundwork for their use in differentiating GABA receptor subtypes.

This compound is the salt form of the parent compound, often used in research to improve its solubility and stability for experimental applications. The two key isomers, TACA and CACA, have since been instrumental in characterizing the binding pockets and functional properties of GABAA, GABAB, and the more recently identified GABAC (now classified as GABAA-ρ) receptors.[3][4]

Physicochemical Properties and Isomerism

4-Aminocrotonic acid (C₄H₇NO₂) exists as two geometric isomers due to the presence of a carbon-carbon double bond: trans-4-aminocrotonic acid (TACA) and cis-4-aminocrotonic acid (CACA). The hydrochloride salt has a molecular weight of 137.56 g/mol .[1][5] The distinct spatial arrangement of the amino and carboxyl groups in TACA and CACA results in significantly different pharmacological profiles.

-

trans-4-Aminocrotonic acid (TACA): In this isomer, the amino and carboxyl groups are on opposite sides of the double bond, resulting in a more extended conformation that mimics the stretched form of GABA.

-

cis-4-Aminocrotonic acid (CACA): Here, the functional groups are on the same side of the double bond, leading to a folded conformation that resembles a bent form of GABA.[3]

Pharmacology and Mechanism of Action

The primary mechanism of action of 4-aminocrotonic acid isomers is their interaction with GABA receptors, which are the main inhibitory neurotransmitter receptors in the mammalian central nervous system.[6] TACA and CACA exhibit different affinities and selectivities for the three main classes of GABA receptors.

GABA Receptor Subtype Selectivity

-

GABAA Receptors: TACA is a potent agonist at GABAA receptors.[7][8] These receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission by increasing chloride ion influx, leading to hyperpolarization of the neuron.[9] CACA is a much weaker agonist at classical GABAA receptors.[3]

-

GABAB Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. Neither TACA nor CACA are significant agonists at GABAB receptors.[3]

-

GABAC (GABAA-ρ) Receptors: CACA is a potent and selective partial agonist for GABAC receptors, which are also chloride ion channels but are pharmacologically distinct from GABAA receptors.[3][10] They are insensitive to bicuculline, a classical GABAA antagonist.[11] TACA also acts as an agonist at these receptors.[7][12]

The differential activity of TACA and CACA has been crucial in elucidating that GABA likely binds to GABAA receptors in an extended conformation and to GABAC receptors in a folded conformation.[4]

Interaction with GABA Transporters and Metabolism

In addition to receptor binding, 4-aminocrotonic acid isomers interact with GABA metabolic pathways. TACA is a substrate for the GABA uptake system and for the enzyme GABA aminotransferase (GABA-T), which is responsible for the degradation of GABA.[1][7] The cis-isomer is a much weaker substrate for GABA-T.[1]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for the interaction of 4-aminocrotonic acid isomers and their derivatives with GABA receptors.

| Compound | Receptor Target | Assay Type | Value | Unit | Reference |

| TACA | GABAA, GABAC | KD | 0.6 | µM | [7] |

| trans-4-Amino-2-fluorobut-2-enoic acid | GABAC | KD | 2.43 | µM | [12] |

| 4-Amino-2-methylbutanoic acid | GABAC | KD | 189 | µM | [3][12] |

| 4-Amino-2-methylenebutanoic acid | GABAC | KD | 182 | µM | [3][12] |

| 4-Amino-2-chlorobutanoic acid | GABAC | KD | 285 | µM | [3][12] |

| trans-4-Amino-2-methylbut-2-enoic acid | GABAC | IC50 | 31.0 | µM | [3] |

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are proprietary to various chemical suppliers, a general synthetic approach can be outlined based on published literature. The following represents a generalized workflow for synthesis and pharmacological evaluation.

General Synthesis of trans-4-Aminocrotonic Acid (TACA)

A recently reported efficient synthesis of TACA starts from the GABA metabolite GABOB (γ-amino-β-hydroxybutyric acid).[13] The general steps involve:

-

Protection of the amine group: The amino group of GABOB is protected, for example, as a phthalimide derivative.

-

Esterification: The carboxylic acid is converted to an ester to prevent side reactions.

-

Dehydration: The β-hydroxy group is eliminated to introduce the double bond, yielding the protected, unsaturated ester.

-

Deprotection: Both the amine protecting group and the ester are hydrolyzed to yield TACA.

-

Salt Formation: The final product is treated with hydrochloric acid to form this compound.

In Vitro GABA Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for GABA receptors.

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the GABA receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol for GABAA receptors) and varying concentrations of the test compound (e.g., TACA).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The data is used to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can then be converted to a Ki (inhibition constant).

Electrophysiological Recording in Xenopus Oocytes

This method is used to functionally characterize the effect of compounds on ionotropic GABA receptors expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the GABA receptor of interest (e.g., human ρ₁ for GABAC receptors).

-

Two-Electrode Voltage Clamp: After a period of protein expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Compound Application: The test compound (e.g., CACA) is applied to the oocyte via perfusion.

-

Current Measurement: The resulting inward chloride current, indicative of receptor activation, is recorded.

-

Dose-Response Analysis: By applying a range of concentrations of the agonist, a dose-response curve can be generated to determine the EC₅₀ (half-maximal effective concentration) and the maximal response.[12]

Visualizations

Signaling Pathway

References

- 1. This compound | 2126899-84-9 | Benchchem [benchchem.com]

- 2. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. GABA - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Trans-4-aminocrotonic acid (TACA), a potent agonist of GABA(A) and GABA(C) receptors, shows a proconvulsant action in the electroconvulsive threshold test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. (Z)-4-Amino-2-butenoic acid - Wikipedia [en.wikipedia.org]

- 11. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient synthesis of the GABAA receptor agonist trans-4-aminocrotonic acid (TACA) - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminocrotonic Acid Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of 4-aminocrotonic acid hydrochloride as a gamma-aminobutyric acid (GABA) analogue. 4-Aminocrotonic acid, existing as cis and trans isomers, serves as a conformationally restricted analogue of GABA, providing a valuable tool for probing the distinct conformational requirements of GABA receptor subtypes. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.

Core Concepts: GABA and its Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition. Its dysregulation is implicated in various neurological and psychiatric disorders. GABA exerts its effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C (now classified as a subtype of GABA-A, specifically GABA-A-rho).

GABA analogues are molecules that are structurally similar to GABA and can interact with its receptors. 4-Aminocrotonic acid is a particularly interesting analogue due to the presence of a carbon-carbon double bond, which restricts its conformational flexibility. This restriction allows for the specific investigation of the topographical requirements of GABA receptor binding sites. The two geometric isomers, cis-4-aminocrotonic acid (CACA) and trans-4-aminocrotonic acid (TACA), exhibit distinct pharmacological profiles.

Data Presentation: Receptor Binding Affinities

The following tables summarize the available quantitative data on the binding affinities and potencies of the cis and trans isomers of 4-aminocrotonic acid at various GABA receptor subtypes. It is important to note that much of the available literature focuses on the free acid forms, and data for the hydrochloride salt is often extrapolated.

| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |

| trans-4-Aminocrotonic Acid (TACA) | GABA-A | Agonist Activity | Potent Agonist | - | [1][2][3] |

| GABA-A-rho1 (GABA-C) | Radioligand Binding (Ki) | 0.36 | µM | [4] | |

| GABA-A-rho1 (GABA-C) | Functional Assay (EC50) | 0.44 | µM | [1] | |

| GABA-A-rho2 (GABA-C) | Functional Assay (EC50) | 0.4 | µM | [1] | |

| GABA-B | Activity | No significant binding | - | [5] | |

| GABA Uptake | Inhibition | Potent Inhibitor | - | [6] | |

| cis-4-Aminocrotonic Acid (CACA) | GABA-A | Agonist Activity | Weak Agonist/No significant binding | - | [5] |

| GABA-A-rho1 (GABA-C) | Functional Assay (Kd) | ~74 | µM | [7] | |

| GABA-A-rho2 (GABA-C) | Functional Assay (Kd) | ~70 | µM | [7] | |

| GABA-B | Activity | No significant binding | - | [5] | |

| GABA Uptake | Inhibition | Weak Inhibitor | - |

Experimental Protocols

Synthesis of this compound

Detailed synthetic procedures for this compound are not extensively published in a single source. However, a general and reliable method for the synthesis of trans-4-aminocrotonic acid (TACA) starts from the GABA metabolite, γ-amino-β-hydroxybutyric acid (GABOB).[8] The synthesis of cis-4-aminocrotonic acid (CACA) can be achieved via crystalline phthalimido protected intermediates.[7]

General Procedure for Hydrochloride Salt Formation: Following the synthesis of the free acid (either cis or trans isomer), the hydrochloride salt can be prepared by dissolving the free acid in a suitable anhydrous solvent (e.g., ethanol, diethyl ether) and bubbling anhydrous hydrogen chloride gas through the solution, or by adding a solution of HCl in an appropriate solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

GABA-A Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of unlabelled compounds to the GABA-A receptor.

Materials:

-

[³H]-Muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding)

-

Test compound (e.g., this compound isomers)

-

Rat brain membranes (source of GABA-A receptors)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge at low speed to remove nuclei and cell debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Binding Assay: In test tubes, combine the rat brain membranes, [³H]-Muscimol (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled GABA.

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizations

GABAergic Signaling Pathway

The following diagram illustrates the key components of the GABAergic signaling pathway and the points of interaction for GABA analogues like 4-aminocrotonic acid.

Caption: GABAergic signaling pathway and interaction of 4-aminocrotonic acid.

Experimental Workflow for GABA Analogue Evaluation

The following diagram outlines a typical experimental workflow for the evaluation of novel GABA analogues.

References

- 1. This compound | 2126899-84-9 | Benchchem [benchchem.com]

- 2. TACA | CAS:38090-53-8 | GABA uptake inhibitor. Also GABAA agonist and substrate for GABA-T | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Trans-4-aminocrotonic acid (TACA), a potent agonist of GABA(A) and GABA(C) receptors, shows a proconvulsant action in the electroconvulsive threshold test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient synthesis of the GABAA receptor agonist trans-4-aminocrotonic acid (TACA) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis- and Trans-Isomers of 4-Aminocrotonic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis- and trans-isomers of 4-aminocrotonic acid (CACA and TACA, respectively), which are conformationally restricted analogues of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). This document details their synthesis, distinct pharmacological profiles, and mechanisms of action at GABA receptors and transporters. Quantitative data on their binding affinities and potencies are summarized, and detailed experimental protocols for their characterization are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these important neuropharmacological tools. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its signaling is mediated by three main classes of receptors: GABAA, GABAB, and GABAC.[1] Due to the flexible nature of the GABA molecule, conformationally restricted analogues are invaluable tools for probing the specific conformations that GABA adopts when interacting with its various protein targets. The unsaturated analogues, cis- and trans-4-aminocrotonic acid (CACA and TACA), have been instrumental in elucidating the distinct pharmacological profiles of GABA receptor subtypes and transporters.[2]

TACA, the extended conformation analogue, exhibits broad activity, acting as an agonist at both GABAA and GABAC receptors and as an inhibitor of GABA uptake.[2][3] In contrast, CACA, the folded conformation analogue, is a selective agonist for GABAC receptors.[4] This document provides an in-depth exploration of these two isomers, covering their synthesis, biological activities, and the experimental methodologies used for their investigation.

Chemical Synthesis

Synthesis of trans-4-Aminocrotonic Acid (TACA)

A reliable method for the synthesis of TACA has been reported starting from the GABA metabolite, γ-amino-β-hydroxybutyric acid (GABOB).[5] The synthesis involves a series of chemical transformations to introduce the double bond with the trans configuration. While the specific step-by-step details of the reaction conditions, purification, and characterization were not fully detailed in the readily available literature, the general strategy relies on the chemical modification of GABA-like compounds.[5] Another established method involves the catalytic hydrogenation of 4-aminotetrolic acid.[6]

Synthesis of cis-4-Aminocrotonic Acid (CACA)

The synthesis of CACA can also be achieved from 4-aminotetrolic acid through catalytic hydrogenation.[6][7] The use of specific catalysts and reaction conditions allows for the selective formation of the cis-isomer. One reported method involves the use of a homogeneous catalyst, tris(triphenylphosphine)rhodium(I) chloride, with tritium gas for the synthesis of radiolabeled CACA.[7]

Pharmacological Profile and Mechanism of Action

The distinct pharmacological actions of CACA and TACA are a direct result of their rigid conformations, which mimic different spatial arrangements of the GABA molecule.

Trans-4-Aminocrotonic Acid (TACA)

TACA is a potent agonist at both GABAA and GABAC receptors.[3] Its extended conformation is believed to be the preferred form for interaction with the GABAA receptor.[8] In addition to its receptor agonist activity, TACA is a potent competitive inhibitor of GABA uptake, suggesting it acts as a substrate for GABA transporters (GATs).[3][9] This dual action of receptor activation and uptake inhibition leads to a significant enhancement of GABAergic neurotransmission.

Cis-4-Aminocrotonic Acid (CACA)

CACA is a selective and potent partial agonist at GABAC receptors.[4] Its folded conformation is critical for its selectivity, as it does not significantly interact with GABAA or GABAB receptors.[4] The activation of GABAC receptors by CACA leads to the opening of associated chloride channels, resulting in neuronal hyperpolarization.[10] CACA shows only weak inhibition of GABA uptake.[9]

Quantitative Data

The following tables summarize the reported binding affinities (Kd) and inhibitory concentrations (IC50) for CACA and TACA at various GABA receptors.

Table 1: Binding Affinity (Kd) and Potency (IC50/EC50) of trans-4-Aminocrotonic Acid (TACA)

| Receptor/Transporter | Parameter | Value (µM) | Species | Reference |

| GABAA Receptor | - | - | - | - |

| GABAC Receptor | Kd | 0.6 | - | [3] |

| GABA Transporter (GAT) | - | - | Rat | [9] |

| GABAC Receptor (human ρ1) | KD (agonist) | 2.43 (for a fluoro-derivative) | Human | [11][12] |

| GABAC Receptor (human ρ1) | IC50 (antagonist for a methyl-derivative) | 31.0 | Human | [11][12] |

Table 2: Biological Activity of cis-4-Aminocrotonic Acid (CACA)

| Receptor/Transporter | Activity | Notes | Reference |

| GABAA Receptor | No significant binding | [4] | |

| GABAB Receptor | No significant binding | [4] | |

| GABAC Receptor | Potent and selective partial agonist | [4] | |

| GABA Transporter (GAT) | Weak inhibitor (25% inhibition at high concentrations) | Neocortical neurons | [9] |

Experimental Protocols

GABAA Receptor Binding Assay

This protocol is adapted from a standard method for determining the binding of ligands to GABAA receptors in rat brain membranes.[13]

Materials:

-

Rat brains

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

[3H]muscimol (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compounds (CACA or TACA)

-

Centrifuge capable of 140,000 x g

-

Homogenizer

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in ice-cold deionized water.

-

Homogenize the suspension with two 10-second bursts.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in binding buffer and repeat the centrifugation. Repeat this wash step twice.

-

Resuspend the final pellet in binding buffer and store at -70°C.

-

-

Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in binding buffer to a protein concentration of 0.1-0.2 mg/ml.

-

In triplicate, set up assay tubes containing:

-

Total Binding: [3H]muscimol (e.g., 5 nM) and membrane suspension.

-

Non-specific Binding: [3H]muscimol, a high concentration of unlabeled GABA (e.g., 10 µM), and membrane suspension.

-

Competition Binding: [3H]muscimol, varying concentrations of the test compound (CACA or TACA), and membrane suspension.

-

-

Incubate the tubes at 4°C for 45 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by three washes with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

GABA Uptake Assay

This protocol describes a general method for measuring GABA uptake into neuronal or glial cells, or cell lines expressing GABA transporters.[9]

Materials:

-

Primary neuronal/glial cultures or cell lines expressing GATs

-

Assay Buffer (e.g., Krebs-Ringer-HEPES)

-

[3H]GABA (radioligand)

-

Unlabeled GABA

-

Test compounds (CACA or TACA)

-

Cell scraper or trypsin for cell harvesting

-

Scintillation counter and vials

Procedure:

-

Cell Preparation:

-

Culture cells to an appropriate confluency in multi-well plates.

-

On the day of the assay, wash the cells twice with pre-warmed assay buffer.

-

-

Uptake Assay:

-

Pre-incubate the cells with the test compound (CACA or TACA) or vehicle in assay buffer for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding [3H]GABA to each well at a final concentration in the low micromolar range.

-

Incubate for a short period (e.g., 1-10 minutes) at 37°C, ensuring the uptake is in the linear range.

-

Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

-

Data Analysis:

-

Determine the protein concentration in each well to normalize the uptake data.

-

Calculate the percentage inhibition of GABA uptake by the test compounds compared to the vehicle control.

-

Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value.

-

Electrophysiological Recording

This section provides a general overview of the whole-cell patch-clamp technique used to measure ion channel activity in response to GABA receptor agonists.[11][12]

Equipment:

-

Inverted microscope

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system for drug application

-

Glass micropipettes

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

Procedure:

-

Cell Preparation:

-

Plate cells (e.g., cultured neurons or HEK293 cells expressing GABA receptors) on coverslips.

-

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a glass micropipette with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA, CACA, or TACA via the perfusion system and record the resulting currents.

-

-

Data Analysis:

-

Measure the amplitude, kinetics (activation and deactivation rates), and other properties of the evoked currents.

-

Construct dose-response curves by applying a range of agonist concentrations to determine the EC50 value.

-

Visualizations

Signaling Pathways

Caption: General overview of the GABAergic signaling pathway.

Caption: Distinct molecular targets and effects of TACA and CACA.

Experimental Workflows

Caption: Workflow for a GABA receptor binding assay.

References

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of the GABAA receptor agonist trans-4-aminocrotonic acid (TACA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conformational specificity of GABA binding to the presynaptic GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of chloride channel coupled GABA(C) receptors in the peripheral antinociceptive effect induced by GABA(C) receptor agonist cis-4-aminocrotonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PDSP - GABA [kidbdev.med.unc.edu]

An In-depth Technical Guide to 4-Aminocrotonic Acid Hydrochloride and its Interaction with GABA Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminocrotonic acid hydrochloride, focusing on the distinct pharmacological profiles of its cis- and trans-isomers in relation to gamma-aminobutyric acid (GABA) receptor subtypes. This document details the binding affinities, functional potencies, and underlying signaling mechanisms, supplemented with detailed experimental protocols and visualizations to support further research and development.

Introduction to 4-Aminocrotonic Acid and GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-A receptors, which are ligand-gated chloride ion channels, are further diversified by a subclass of receptors composed of rho (ρ) subunits, historically known as GABA-C receptors, but now classified as the GABA-A-rho (GABA-A-ρ) subtype.[1][2] The structural and functional diversity of GABA receptors, arising from various subunit combinations, allows for fine-tuned regulation of neuronal excitability and presents numerous targets for therapeutic intervention.

4-Aminocrotonic acid, a conformationally restricted analog of GABA, exists as two geometric isomers: cis-4-aminocrotonic acid (CACA) and trans-4-aminocrotonic acid (TACA).[3] These isomers exhibit distinct pharmacological properties and selectivities for different GABA receptor subtypes, making them valuable tools for probing receptor structure and function.[3][4] TACA is commonly available as a hydrochloride salt to improve its stability and solubility.

Quantitative Analysis of Receptor Interactions

The interaction of CACA and TACA with GABA receptor subtypes has been characterized using radioligand binding assays and functional electrophysiological studies. The following tables summarize the available quantitative data.

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Species | Reference |

| trans-4-Aminocrotonic acid (TACA) | GABA-A | Agonist Activity | Potent Agonist | - | - | [5] |

| GABA-A-ρ (GABA-C) | Binding Assay | K_d_ | 0.6 | - | [6] | |

| GABA-A-ρ (GABA-C) | Agonist Activity | Potent Agonist | - | - | [5] | |

| GABA Uptake | Inhibition | Potent Inhibitor | - | Rat | [6] | |

| cis-4-Aminocrotonic acid (CACA) | GABA-A | Binding/Activity | Inactive | - | Cat | [7] |

| GABA-B | Binding Assay | Inactive | - | Rat | [7] | |

| GABA-A-ρ (GABA-C) | Agonist Activity | Partial Agonist | - | - | [7] |

Note: A dash (-) indicates that a specific quantitative value was not available in the cited literature, although the qualitative activity is described.

Signaling Pathways

The differential activation of GABA receptor subtypes by CACA and TACA triggers distinct downstream signaling events.

GABA-A and GABA-A-ρ Receptor Signaling

GABA-A and GABA-A-ρ receptors are ligand-gated ion channels.[8] Upon agonist binding, such as with TACA at both receptor types and CACA at GABA-A-ρ receptors, the integral chloride (Cl⁻) channel opens.[2][8] This leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[9]

GABA-B Receptor Signaling

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[10] While CACA is reported to be inactive at GABA-B receptors, understanding this pathway is crucial for comprehensive GABAergic research.[7] Upon agonist binding, the receptor activates a G-protein (Gαi/o), which then dissociates into Gα and Gβγ subunits.[10] These subunits modulate the activity of downstream effectors, such as adenylyl cyclase and ion channels.[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with GABA receptors.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., TACA or CACA) for GABA receptors by measuring its ability to displace a specific radioligand.

Materials:

-

Tissue Source: Rat brain membranes (or cells expressing specific GABA receptor subtypes).

-

Radioligand: [³H]muscimol (for GABA-A), [³H]GABA (for GABA-B and GABA-A-ρ).

-

Buffers:

-

Tris-HCl buffer (50 mM, pH 7.4).

-

For GABA-B assays: Tris-HCl with 2.5 mM CaCl₂.

-

-

Test Compound: this compound (TACA or CACA) at various concentrations.

-

Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 100 µM).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Assay Incubation: In a microplate or tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled GABA).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol outlines the procedure for measuring the functional effects of 4-aminocrotonic acid on GABA receptors expressed in cells using the whole-cell patch-clamp technique.

Materials:

-

Cell Line: HEK293 cells or oocytes expressing the GABA receptor subtype of interest.

-

Solutions:

-

External Solution (ECS): Containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, pH 7.4.

-

Internal Solution (ICS): Containing KCl, MgCl₂, EGTA, and HEPES, pH 7.2.

-

-

Test Compound: this compound (TACA or CACA) at various concentrations.

-

Instrumentation: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.

Procedure:

-

Cell Preparation: Culture cells on coverslips. On the day of recording, place a coverslip in the recording chamber on the microscope stage and perfuse with ECS.

-

Pipette Preparation: Fabricate glass micropipettes and fill with ICS. The pipette resistance should be 3-5 MΩ.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

-

Compound Application: Apply the test compound at various concentrations to the cell using a perfusion system. Record the resulting ionic currents flowing through the GABA receptor channels.

-

Data Acquisition: Record the current responses to each concentration of the test compound.

-

Data Analysis: Measure the peak amplitude of the current at each concentration. Plot the normalized current response against the log concentration of the test compound to generate a dose-response curve. Fit the curve with the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.

Conclusion

The geometric isomers of 4-aminocrotonic acid, TACA and CACA, serve as important pharmacological tools for the differential study of GABA receptor subtypes. TACA acts as a potent agonist at both GABA-A and GABA-A-ρ receptors, while also inhibiting GABA uptake. In contrast, CACA is a selective partial agonist for GABA-A-ρ receptors and is inactive at GABA-A and GABA-B subtypes. This technical guide has provided the available quantitative data, detailed the underlying signaling pathways, and presented standardized experimental protocols to facilitate further investigation into the therapeutic potential of modulating specific GABA receptor subtypes. The provided visualizations offer a clear framework for understanding these complex interactions and experimental workflows. Further research is warranted to fully elucidate the activity of these compounds across the diverse array of GABA-A receptor subunit combinations.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. GABAA-rho receptor - Wikipedia [en.wikipedia.org]

- 3. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TACA | GABAA Receptors | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GABA‐ρ receptors: distinctive functions and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA - Wikipedia [en.wikipedia.org]

- 9. Neuron - Wikipedia [en.wikipedia.org]

- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Selective Activation of GABA-C Receptors by cis-4-Aminocrotonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective activation of γ-aminobutyric acid type C (GABA-C) receptors by the conformationally restricted GABA analog, cis-4-aminocrotonic acid (CACA). It consolidates quantitative data on receptor binding and functional potency, details established experimental protocols for studying these interactions, and visualizes the key signaling pathways.

Core Concept: Conformational Selectivity

The selectivity of cis-4-aminocrotonic acid for GABA-C receptors stems from its rigid, folded conformation. This molecular structure preferentially interacts with the binding site of GABA-C receptors, which are themselves thought to favor agonists in a folded conformation. In contrast, GABA-A receptors are more effectively activated by GABA analogs in an extended conformation. This structural basis of selectivity makes CACA an invaluable pharmacological tool for isolating and studying the function of GABA-C receptors.

Quantitative Data Presentation

The following table summarizes the quantitative data regarding the affinity and potency of cis-4-aminocrotonic acid at the three main types of GABA receptors. The data highlights the significant selectivity of CACA for GABA-C receptors.

| Receptor Subtype | Ligand | Parameter | Value | Species/System |

| GABA-A | cis-4-Aminocrotonic Acid | Ki | No significant binding | - |

| GABA-B | cis-4-Aminocrotonic Acid | Ki | No significant binding | - |

| GABA-C | cis-4-Aminocrotonic Acid | EC50 | ~74 µM | Human ρ1 receptors expressed in Xenopus oocytes |

Note: "No significant binding" indicates that CACA does not effectively displace radioligands from GABA-A and GABA-B receptors at concentrations where it is active at GABA-C receptors. Specific Ki values are often not reported due to the very low affinity.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of cis-4-aminocrotonic acid with GABA receptors are provided below.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a receptor.

1. GABA-A Receptor Binding Assay (Competitive Inhibition)

-

Objective: To determine the binding affinity of CACA for GABA-A receptors.

-

Radioligand: [³H]Muscimol, a high-affinity GABA-A receptor agonist.

-

Tissue Preparation: Membranes are prepared from rat cerebral cortex, a region rich in GABA-A receptors. The tissue is homogenized in a sucrose buffer and subjected to centrifugation to isolate the membrane fraction. The membranes are washed multiple times to remove endogenous GABA.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Aliquots of the membrane preparation (0.1-0.2 mg of protein) are incubated with a fixed concentration of [³H]Muscimol (e.g., 5 nM).

-

Increasing concentrations of unlabeled CACA are added to compete with the radioligand for binding to the GABA-A receptors.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 10 mM).

-

The incubation is carried out at 4°C for 45 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

The IC50 value (the concentration of CACA that inhibits 50% of the specific binding of [³H]Muscimol) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

2. GABA-B Receptor Binding Assay (Competitive Inhibition)

-

Objective: To determine the binding affinity of CACA for GABA-B receptors.

-

Radioligand: [³H]GABA is commonly used. To isolate GABA-B binding, a GABA-A receptor antagonist (e.g., isoguvacine) is included in the assay.

-

Tissue Preparation: Similar to the GABA-A receptor assay, membranes are prepared from a suitable brain region, such as the cerebellum.

-

Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4.

-

Procedure:

-

Membrane aliquots are incubated with a fixed concentration of [³H]GABA (e.g., 10-50 nM) in the presence of a GABA-A receptor blocker.

-

Increasing concentrations of unlabeled CACA are added.

-

Non-specific binding is determined using a high concentration of unlabeled baclofen, a selective GABA-B agonist.

-

Incubation is typically performed at 4°C for 20 minutes.

-

Separation of bound and free radioligand is achieved by centrifugation or filtration.

-

Radioactivity is quantified, and Ki values are calculated.

-

Electrophysiological Recordings

Electrophysiology, particularly the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes, is the gold standard for characterizing the functional activity (e.g., EC50) of agonists at ligand-gated ion channels like GABA-C receptors.

Two-Electrode Voltage-Clamp (TEVC) of GABA-C Receptors Expressed in Xenopus Oocytes

-

Objective: To measure the potency (EC50) of CACA in activating GABA-C receptors.

-

Expression System: Xenopus laevis oocytes are injected with cRNA encoding the desired GABA-C receptor subunit (e.g., human ρ1). The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.

-

Recording Setup:

-

The oocyte is placed in a recording chamber and continuously perfused with a physiological saline solution (e.g., Barth's solution).

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

A voltage-clamp amplifier maintains the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV to -80 mV).

-

-

Procedure:

-

A stable baseline current is established.

-

Solutions containing increasing concentrations of CACA are perfused over the oocyte for a defined period (e.g., 10-30 seconds).

-

The inward current (carried by Cl⁻ ions) elicited by CACA is recorded.

-

A washout period with the control saline solution is allowed between applications to ensure the receptor returns to its resting state.

-

The peak current response at each CACA concentration is measured.

-

A dose-response curve is constructed by plotting the normalized current response against the logarithm of the CACA concentration.

-

The EC50 value, the concentration of CACA that elicits a half-maximal response, is determined by fitting the data to a sigmoidal function.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for characterizing CACA's activity.

Caption: GABA-C receptor signaling pathway initiated by CACA.

Caption: Experimental workflow for characterizing CACA's receptor selectivity.

Caption: Logical relationship of CACA's conformational selectivity.

Neurophysiological Effects of 4-Aminocrotonic Acid in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocrotonic acid (4-ACA) is a conformationally restricted analog of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). It exists as two distinct geometric isomers, cis-4-aminocrotonic acid (CACA) and trans-4-aminocrotonic acid (TACA), each possessing a unique neuropharmacological profile. This technical guide provides a comprehensive overview of the neurophysiological effects of both isomers in preclinical models, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. This document is intended to serve as a core resource for researchers and professionals in neuroscience and drug development investigating GABAergic modulation of the central nervous system.

Introduction

The GABAergic system is a cornerstone of inhibitory neurotransmission in the mammalian brain, and its modulation is a key strategy in the treatment of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. 4-Aminocrotonic acid, through its cis and trans isomers, offers a valuable tool for dissecting the roles of specific GABA receptor subtypes and transporters. CACA is recognized as a selective partial agonist for GABAA-ρ (formerly known as GABAC) receptors, while TACA demonstrates broader activity as an agonist at both GABAA and GABAA-ρ receptors, in addition to inhibiting GABA uptake.[1] Understanding the distinct neurophysiological consequences of these actions is crucial for evaluating their therapeutic potential.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the effects of cis- and trans-4-aminocrotonic acid in various preclinical models.

Table 1: Receptor Binding and Functional Activity

| Isomer | Receptor/Transporter | Preparation | Assay | Quantitative Value | Reference |

| cis-4-Aminocrotonic Acid (CACA) | GABAA-ρ (GABAC) | Recombinant human ρ1 subunits in Xenopus oocytes | Electrophysiology | Partial agonist | [2] |

| GABAA | Primary rat neocortical neurons | Chloride influx | Agonist activity | [3] | |

| GABA Transporter (GAT) | Primary rat neocortical neurons | [3H]GABA uptake | ~25% inhibition at high concentrations | [3] | |

| trans-4-Aminocrotonic Acid (TACA) | GABAA | Primary rat neocortical neurons | Chloride influx | Agonist activity | [3] |

| GABAA-ρ (GABAC) | Recombinant human ρ1 subunits in Xenopus oocytes | Electrophysiology | Agonist | [2] | |

| GABA Transporter (GAT) | Primary rat neocortical neurons | [3H]GABA uptake | Complete inhibition | [3] |

Table 2: In Vivo Neurophysiological and Behavioral Effects

| Isomer | Preclinical Model | Species | Endpoint | Dosage | Result | Reference |

| trans-4-Aminocrotonic Acid (TACA) | Electroconvulsive Threshold Test | Mouse | Seizure Threshold | 10 mg/kg | Ineffective | [4] |

| 15 mg/kg | Significantly decreased | [4] | ||||

| 25 mg/kg | Significantly decreased | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the neurophysiological effects of 4-aminocrotonic acid.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted for studying the effects of GABA receptor agonists like 4-aminocrotonic acid on neuronal currents.

-

Cell Preparation: Primary neuronal cultures (e.g., from rat neocortex or cerebellum) or cell lines expressing specific GABA receptor subtypes are plated on coverslips.

-

Recording Solutions:

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with CsOH.

-

-

Recording Procedure:

-

Coverslips with adherent cells are transferred to a recording chamber continuously perfused with aCSF.

-

Borosilicate glass pipettes (3-5 MΩ) filled with internal solution are used to form a gigaseal with the cell membrane.

-

The membrane is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

4-ACA isomers are applied via the perfusion system at varying concentrations.

-

Changes in holding current and the frequency and amplitude of spontaneous postsynaptic currents (sPSCs) are recorded and analyzed.

-

In Vivo Seizure Model: Pentylenetetrazol (PTZ)-Induced Seizures

This model is used to assess the pro- or anticonvulsant effects of compounds.

-

Animals: Male Swiss mice (20-25 g) are commonly used.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The test compound (e.g., TACA) or vehicle is administered intraperitoneally (i.p.).

-

After a predetermined pretreatment time (e.g., 30 minutes), a sub-convulsive dose of PTZ (e.g., 60 mg/kg, i.p.) is administered.

-

Animals are observed for a period of 30 minutes for the occurrence of seizures, typically scored using a standardized scale (e.g., Racine scale).

-

The latency to the first seizure and the seizure severity are recorded.

-

To determine the ED50, a range of doses of the test compound is administered, and the dose that protects 50% of the animals from seizures is calculated.

-

In Vivo Behavioral Model: Elevated Plus-Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Animals: Male Wistar rats (200-250 g) or mice are frequently used.

-

Procedure:

-

Animals are administered the test compound or vehicle.

-

After a set pretreatment time, each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a 5-minute period.

-

The session is recorded by a video camera for later analysis.

-

The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in both arm types. An increase in these parameters is indicative of an anxiolytic effect.

-

In Vivo Neurochemical Analysis: Microdialysis

Microdialysis allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions.

-

Surgical Procedure:

-

Animals (e.g., male Sprague-Dawley rats) are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the brain region of interest (e.g., hippocampus, striatum).

-

-

Microdialysis Procedure:

-

Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

The test compound (4-ACA) is administered systemically or locally through the probe.

-

Changes in the extracellular concentration of GABA in the dialysate are measured using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the neurophysiological investigation of 4-aminocrotonic acid.

Caption: Molecular targets and primary effects of 4-ACA isomers.

Caption: Workflow for a preclinical behavioral experiment.

Caption: GABAergic synapse and sites of action for 4-ACA isomers.

Discussion and Future Directions

The available preclinical data indicate that the two isomers of 4-aminocrotonic acid have distinct and valuable pharmacological profiles. CACA, as a selective GABAA-ρ agonist, provides a means to investigate the role of this less-understood GABA receptor subtype in various physiological and pathological processes. TACA, with its broader spectrum of action on GABAA and GABAA-ρ receptors and GABA transporters, represents a tool for studying the effects of global enhancement of GABAergic transmission.

The proconvulsant effect of TACA in the electroconvulsive threshold test is a noteworthy finding that warrants further investigation, as it contrasts with the expected anticonvulsant effects of many GABAergic agents. This may be related to its complex pharmacology, potentially involving differential effects on various GABAA receptor subunit compositions or off-target effects at higher concentrations.

A significant gap in the current literature is the lack of comprehensive in vivo studies for both isomers across a range of behavioral and neurophysiological paradigms. Future research should focus on:

-

Seizure Models: Evaluating the effects of both CACA and TACA in chemical convulsant models (e.g., pentylenetetrazol, bicuculline) to provide a more complete profile of their anticonvulsant or proconvulsant properties.

-

Behavioral Pharmacology: Conducting studies using models of anxiety (e.g., elevated plus-maze, light-dark box), depression (e.g., forced swim test, tail suspension test), and cognition (e.g., Morris water maze, novel object recognition) to explore the therapeutic potential of these compounds.

-

In Vivo Electrophysiology: Investigating the effects of CACA and TACA on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), in brain regions like the hippocampus. Furthermore, examining their impact on network oscillations (e.g., gamma, theta) would provide valuable insights into their effects on cortical processing.

-

Neurochemical Studies: Utilizing in vivo microdialysis to quantify the dose-dependent effects of TACA on extracellular GABA levels in different brain regions and to correlate these changes with behavioral outcomes.

Conclusion